(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid
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Overview
Description
Mechanism of Action
Target of Action
The primary target of this compound is the Tyrosine-protein kinase Lck . This enzyme plays a crucial role in the selection and maturation of developing T-cells in the thymus and forms part of the T-cell receptor signaling complex.
Biochemical Pathways
The compound’s interaction with Tyrosine-protein kinase Lck suggests it may affect pathways related to T-cell development and activation . .
Result of Action
Given its target, it is plausible that it could influence t-cell development and function, potentially impacting immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrimidine ring, is a key step . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for optimizing these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Diphenyl-N-(2-piperazin-1-ylethyl)furo[2,3-d]pyrimidin-4-amine
- 2-(5,6-Bis-(4-methoxy-phenyl)-furo[2,3-d]pyrimidin-4-ylamino)-ethanol
Uniqueness
(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid is unique due to its specific structural features, such as the furan ring and the phenyl substitutions
Properties
IUPAC Name |
2-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-15(25)11-21-19-17-16(13-7-3-1-4-8-13)18(14-9-5-2-6-10-14)26-20(17)23-12-22-19/h1-10,12H,11H2,(H,24,25)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTCEUDVOCLEJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)NCC(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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